N-Acetylglycyl-L-phenylalanine
CAS No.: 13716-72-8
Cat. No.: VC14266389
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13716-72-8 |
|---|---|
| Molecular Formula | C13H16N2O4 |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | (2S)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C13H16N2O4/c1-9(16)14-8-12(17)15-11(13(18)19)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t11-/m0/s1 |
| Standard InChI Key | FBAYGSYHUAWICL-NSHDSACASA-N |
| Isomeric SMILES | CC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
N-Acetylglycyl-L-phenylalanine (IUPAC name: (2S)-2-{[(acetylamino)acetyl]amino}-3-phenylpropanoic acid) is a protected dipeptide with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol . Its structure features an acetylated glycine residue linked to L-phenylalanine via a peptide bond, preserving the stereochemical integrity of the parent amino acids. Key identifiers include:
The compound’s acetyl group enhances stability against enzymatic degradation, while the phenylalanine moiety contributes hydrophobic character . Its methyl ester derivative (PubChem CID: 24209769) is frequently employed in solid-phase peptide synthesis due to improved solubility in organic solvents .
Synthesis and Manufacturing
Synthetic Routes
N-Acetylglycyl-L-phenylalanine is synthesized via sequential acylation and coupling reactions:
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N-Acetylation of Glycine: Glycine reacts with acetic anhydride or acetyl chloride in alkaline conditions to form N-acetylglycine .
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Peptide Bond Formation: N-Acetylglycine is coupled to L-phenylalanine using carbodiimide-based reagents (e.g., DCC or EDC) in the presence of activating agents like HOBt .
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Purification: The crude product is recrystallized from methanol/water mixtures or purified via column chromatography .
Industrial and Laboratory-Scale Production
Large-scale production employs enzymatic methods for higher stereoselectivity, though chemical synthesis remains prevalent due to cost efficiency . The methyl ester variant (Ac-Gly-Phe-OMe) is synthesized by esterifying the carboxylic acid group of phenylalanine with methanol under acidic conditions .
Physicochemical Properties
Experimental data from chemical databases reveal the following properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | - |
| Solubility | Soluble in methanol, acetone | |
| Optical Activity | [α]₂₂/D +40.0° (c=1, methanol) | |
| pKa | 3.56 (predicted) | |
| Stability | Stable at room temperature |
The compound’s solubility profile aligns with its amphipathic nature, enabling applications in both aqueous and organic media . Its low pKa (3.56) suggests protonation of the carboxyl group under physiological conditions, influencing bioavailability .
Biological Relevance and Mechanisms
Role in Protein Acetylation
N-Acetylglycyl-L-phenylalanine exemplifies N-terminal acetylation, a post-translational modification observed in ~85% of human proteins . This modification regulates protein stability, localization, and interactions, mediated by N-acetyltransferases (NATs) . For instance, NatA acetylates peptides with N-terminal glycine residues, enhancing their resistance to proteolytic cleavage .
Uremic Toxicity Considerations
N-Acetylated peptides, including N-acetylglycyl-L-phenylalanine, are classified as uremic toxins when renal clearance is impaired . Accumulation of such metabolites correlates with cardiovascular and neurological dysfunction in chronic kidney disease .
Reactivity with Environmental Oxidants
Studies on analogous N-acetylated peptides reveal susceptibility to oxidation by nitrogen dioxide (NO₂●) and nitrate radicals (NO₃●) . These pollutants abstract hydrogen atoms from α-carbons or undergo electron transfer at amide nitrogens, potentially altering peptide structure and function .
Applications in Research and Industry
Peptide Synthesis
The methyl ester derivative (Ac-Gly-Phe-OMe) is a building block in solid-phase peptide synthesis, facilitating the production of longer peptides with defined sequences . Its acetyl group prevents undesired side reactions during coupling steps .
Biochemical Studies
Researchers utilize N-acetylglycyl-L-phenylalanine to investigate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume